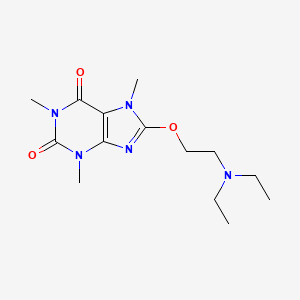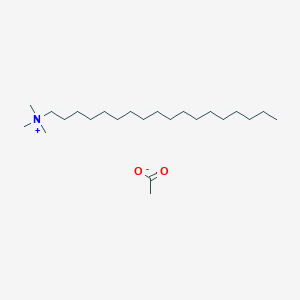
Octadecyltrimethylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyltrimethylammonium acetate is a quaternary ammonium compound widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in the synthesis of nanoparticles, as a thickening agent, and in other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecyltrimethylammonium acetate can be synthesized through the reaction of octadecyltrimethylammonium bromide with sodium acetate. The reaction typically occurs in an aqueous medium, where the bromide ion is replaced by the acetate ion, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyltrimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate ion can be replaced by other anions in substitution reactions.
Complex Formation: It can form complexes with other molecules, such as aluminosilicates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium acetate, aluminosilicates, and other anionic compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with aluminosilicates can result in the formation of layered structures with enhanced rheological properties .
Wissenschaftliche Forschungsanwendungen
Octadecyltrimethylammonium acetate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the preparation of micelle-clay complexes for bacterial removal from water.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a thickening agent in lubricating greases and other industrial products.
Wirkmechanismus
The mechanism of action of octadecyltrimethylammonium acetate involves its surfactant properties, which allow it to interact with various molecular targets. It can form micelles and complexes with other molecules, enhancing their solubility and stability. The molecular pathways involved include the formation of hydrophobic and electrostatic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide: A shorter-chain analogue with different micelle-forming properties.
Uniqueness
Octadecyltrimethylammonium acetate is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions and stability in various applications. Its ability to form stable complexes with aluminosilicates and other molecules makes it particularly valuable in industrial and research settings .
Eigenschaften
Molekularformel |
C23H49NO2 |
|---|---|
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
trimethyl(octadecyl)azanium;acetate |
InChI |
InChI=1S/C21H46N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-2(3)4/h5-21H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ILLSOFGDDPNATO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
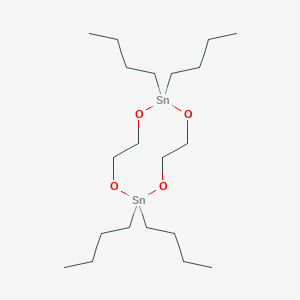
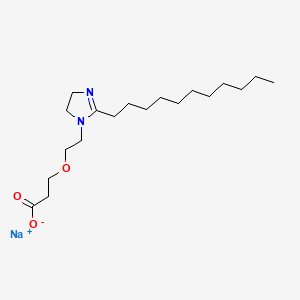

![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
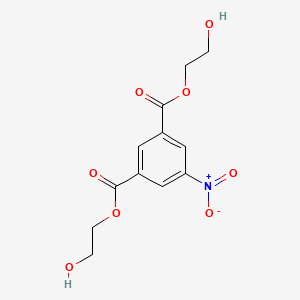
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
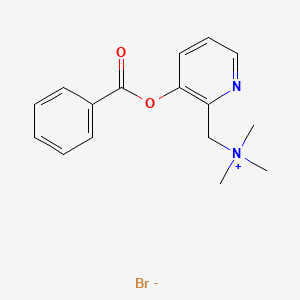

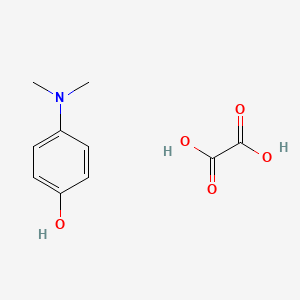
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
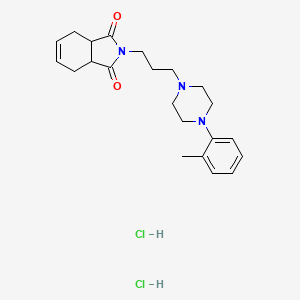
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
